Product packaging for (R)-1-(Pyrrolidin-3-YL)-1H-pyrazole(Cat. No.:CAS No. 917560-79-3)

(R)-1-(Pyrrolidin-3-YL)-1H-pyrazole

Cat. No.: B14127798
CAS No.: 917560-79-3
M. Wt: 137.18 g/mol
InChI Key: ZUZKWDPTWJFIPQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-1-(Pyrrolidin-3-yl)-1H-pyrazole (CAS 917560-79-3) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, this molecule integrates a pyrazole ring, a privileged scaffold in pharmacology, with a chiral pyrrolidine moiety . The pyrrolidine ring provides a three-dimensional rigidity, while the pyrazole is a versatile heterocycle known for its ability to engage in hydrogen bonding, influencing both the physicochemical properties and the biological activity of the molecule . The pyrazole scaffold is extensively utilized in the development of protein kinase inhibitors (PKIs), a major class of targeted cancer therapeutics . Of the 74 small-molecule protein kinase inhibitors approved by the US FDA, eight contain an unfused pyrazole ring in their structure, underscoring its critical role in molecular recognition and binding to kinase targets . This specific (R)-enantiomer is a valuable synthetic intermediate and a key building block for constructing more complex, stereospecific molecules. Its applications span early-stage drug discovery and the synthesis of compounds for high-throughput screening . Researchers employ this chiral scaffold to develop novel therapeutic agents, leveraging its structural features to explore interactions with various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B14127798 (R)-1-(Pyrrolidin-3-YL)-1H-pyrazole CAS No. 917560-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917560-79-3

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]pyrazole

InChI

InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2/t7-/m1/s1

InChI Key

ZUZKWDPTWJFIPQ-SSDOTTSWSA-N

Isomeric SMILES

C1CNC[C@@H]1N2C=CC=N2

Canonical SMILES

C1CNCC1N2C=CC=N2

Origin of Product

United States

Contextualization Within Pyrrolidine and Pyrazole Scaffolds in Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous motif in a vast array of biologically active compounds and natural products. nih.govresearchgate.net Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a desirable trait in the design of novel therapeutics. researchgate.netnih.gov In fact, the pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Similarly, the pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. nih.govresearchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their incorporation into numerous approved drugs for treating a variety of diseases. nih.govorientjchem.org The number of pyrazole-containing drugs has seen a significant increase in the last decade, with prominent examples including treatments for cancer and viral infections. nih.gov

The molecule (R)-1-(Pyrrolidin-3-YL)-1H-pyrazole uniquely combines these two powerful scaffolds. This hybridization of a saturated, chiral pyrrolidine ring with an aromatic pyrazole system presents a compelling architectural framework for the design of new chemical entities with potentially novel biological activities. The specific linkage between the 3-position of the pyrrolidine ring and the 1-position of the pyrazole ring, along with the defined (R)-stereochemistry at the chiral center of the pyrrolidine, offers a precise three-dimensional arrangement of atoms that can be pivotal for molecular recognition and interaction with biological targets.

Significance of Chiral Pyrrolidines in Asymmetric Synthesis and Bioactive Molecules

Initial Synthetic Routes and Their Evolution

The initial approaches to synthesizing 1-substituted pyrrolidine derivatives often involved the alkylation of a heterocyclic amine with a suitable pyrrolidine electrophile. In the context of this compound, early synthetic strategies would logically involve the reaction of pyrazole (B372694) with a chiral, activated (R)-pyrrolidine derivative.

A common strategy for the N-alkylation of pyrazoles involves the use of alkyl halides under basic conditions. This method, while straightforward, can sometimes lead to a mixture of N1 and N2-alkylated pyrazole isomers, requiring careful purification. The evolution of these routes has focused on improving regioselectivity and enantiomeric purity.

Enantioselective Synthesis Strategies for the (R)-Configuration

The cornerstone of synthesizing the (R)-enantiomer of 1-(pyrrolidin-3-yl)-1H-pyrazole lies in the use of a chiral starting material. A prevalent strategy is the utilization of commercially available or readily synthesized chiral pyrrolidine precursors.

One such key intermediate is (R)-N-Boc-3-aminopyrrolidine . The synthesis of this precursor often starts from a chiral pool material like D-aspartic acid. The Boc (tert-butoxycarbonyl) protecting group is crucial for directing the subsequent chemical transformations and can be removed in the final step.

Another approach involves the resolution of a racemic mixture of 3-aminopyrrolidine (B1265635) derivatives to isolate the desired (R)-enantiomer. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.

Key Reaction Steps and Reagent Selection

The synthesis of this compound can be conceptually broken down into two main stages: the preparation of a suitable chiral pyrrolidine precursor and the subsequent N-alkylation of pyrazole.

Stage 1: Preparation of Chiral Pyrrolidine Precursors

A common and efficient method to obtain a suitable precursor involves the modification of (R)-N-Boc-3-aminopyrrolidine . For instance, the amino group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate the subsequent nucleophilic substitution by pyrazole.

Alternatively, a Mitsunobu reaction provides a powerful method for the direct N-alkylation of pyrazole with a protected (R)-3-hydroxypyrrolidine. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Stage 2: N-Alkylation of Pyrazole

The N-alkylation of pyrazole with a chiral pyrrolidine electrophile is the final key step. The choice of base and solvent is critical to ensure high yields and regioselectivity. Strong bases like sodium hydride (NaH) are often employed to deprotonate the pyrazole, forming the pyrazolide anion, which then acts as a nucleophile.

A milder alternative for N-alkylation involves the use of trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis researchgate.net. This method can provide good yields of N-alkyl pyrazoles and offers an alternative to methods requiring strong bases or high temperatures researchgate.net.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and reaction time.

For the N-alkylation step, the use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common. The temperature can be varied to control the reaction rate and minimize side reactions. The addition of a phase-transfer catalyst can sometimes improve the efficiency of the reaction, especially when dealing with heterogeneous reaction mixtures.

The following table summarizes typical reagents and conditions that can be optimized for the synthesis:

StepReagent/CatalystSolventTemperatureTypical Yield
Boc-Protection of (R)-3-aminopyrrolidine Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, TriethylamineDichloromethaneRoom Temperature>95%
Activation of Hydroxyl Group (e.g., Tosylation) p-Toluenesulfonyl chloride, PyridineDichloromethane0 °C to Room TemperatureHigh
N-Alkylation of Pyrazole Sodium hydride, (R)-N-Boc-3-tosyloxypyrrolidineDMFRoom Temperature to 60 °CGood to High
Boc-Deprotection Trifluoroacetic acid (TFA) or HClDichloromethane or DioxaneRoom TemperatureHigh

Novel Catalytic Approaches in Synthesis

While the synthesis of this compound often relies on stoichiometric reagents, recent advances in catalysis offer more efficient and atom-economical alternatives.

Catalytic asymmetric synthesis methods for constructing the chiral pyrrolidine ring are an area of active research. These methods often involve the use of chiral catalysts to induce enantioselectivity in reactions such as 1,3-dipolar cycloadditions.

For the N-alkylation of pyrazoles, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned as a potential route, although this is less commonly reported for this specific transformation compared to direct alkylation methods. The use of crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation of pyrazoles with alcohols has also been explored, offering a potentially greener alternative google.com.

One-Pot and Multicomponent Synthesis Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot or multicomponent reactions are highly desirable. While a specific one-pot synthesis for this compound is not widely documented, the principles of multicomponent reactions could be applied.

For instance, a multicomponent reaction involving a chiral amine, an aldehyde, and a suitable pyrazole precursor could potentially assemble the desired molecule in a single step. However, controlling the stereochemistry in such a complex transformation would be a significant challenge.

Purification and Isolation Methodologies

The purification of the final product and its intermediates is crucial to obtain a compound of high purity, which is essential for its intended applications, particularly in pharmaceuticals.

Chromatography is the most common purification technique employed. Column chromatography using silica (B1680970) gel is used to separate the desired product from unreacted starting materials, by-products, and regioisomers. The choice of eluent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate) is optimized to achieve good separation.

Crystallization can be an effective method for purifying the final product, especially if it is a solid. This technique can also be used for the chiral resolution of racemic mixtures by forming diastereomeric salts with a chiral acid and selectively crystallizing one of the diastereomers.

Extraction is used during the work-up of the reaction mixture to separate the product from inorganic salts and other water-soluble impurities.

The final product, this compound, is often isolated and stored as a hydrochloride salt, which can improve its stability and handling properties. This is typically achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or dioxane.

Rationale for Enantiomeric Purity in Biological Systems

The significance of stereoisomerism in drug development is profound, as the spatial arrangement of atoms can dramatically influence a drug's efficacy, safety, and metabolic profile. tutorchase.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit different biological activities because they interact differently with the chiral environment of the human body, such as enzymes and receptors. youtube.comnih.gov

In many cases, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity. nih.govbiomedgrid.com For instance, the well-known drug thalidomide (B1683933) serves as a stark reminder of the importance of stereochemistry; one enantiomer was effective against morning sickness, while the other caused severe birth defects. tutorchase.com Similarly, the pain-relieving effects of ibuprofen (B1674241) are attributed to only one of its enantiomers. tutorchase.com

Therefore, the development of single-enantiomer drugs is often preferred to:

Enhance therapeutic efficacy by administering only the active form. nih.gov

Improve the safety profile by eliminating the potential for adverse effects from the inactive or toxic enantiomer. tutorchase.comnih.gov

Simplify pharmacokinetic and pharmacodynamic profiles, leading to more predictable drug behavior. nih.gov

Given that the biological targets for this compound are inherently chiral, it is highly probable that the two enantiomers will exhibit different pharmacological properties. The (R)-enantiomer may bind with high affinity to its target receptor or enzyme, eliciting the desired therapeutic response. Conversely, the (S)-enantiomer might not fit the binding site as effectively, resulting in lower or no activity. It could also potentially interact with different biological molecules, leading to off-target effects. Thus, ensuring high enantiomeric purity is a critical step in the development of this compound as a safe and effective therapeutic agent.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful and efficient tool for the synthesis of chiral molecules, offering an alternative to the use of stoichiometric chiral auxiliaries. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The synthesis of chiral pyrrolidines, key intermediates for this compound, has been a significant area of research in this field. nih.gov

Several catalytic strategies can be envisioned for the asymmetric formation of the pyrrolidine ring:

Proline-Catalyzed Reactions: The chiral amino acid proline and its derivatives have been extensively used as organocatalysts in a variety of asymmetric transformations. libretexts.orgwikipedia.org Proline can catalyze reactions such as aldol (B89426) and Mannich reactions, which can be adapted to form substituted pyrrolidines with high enantioselectivity. libretexts.org The bifunctional nature of proline, possessing both a carboxylic acid and a secondary amine, allows it to act as a "simplest enzyme" to facilitate these transformations. libretexts.org

Transition Metal Catalysis: Chiral complexes of transition metals like rhodium, ruthenium, and iridium are highly effective catalysts for asymmetric hydrogenations and other transformations. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrrole (B145914) or a tetrahydropyridine (B1245486) derivative, using a chiral phosphine (B1218219) ligand-metal complex could yield an enantiomerically enriched pyrrolidine. Iridium-catalyzed C(sp3)–H borylation has also been reported for the kinetic resolution of racemic 2-substituted pyrrolidines, demonstrating the potential of metal catalysis in this area. acs.org

Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases, can offer high selectivity under mild reaction conditions for the kinetic resolution of racemic pyrrolidines. rsc.org For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic 3-hydroxypyrrolidine, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.org

These catalytic methods provide elegant and often more atom-economical routes to chiral pyrrolidines compared to classical resolution or chiral auxiliary-based methods.

Chiral Resolution Techniques for Enantiomer Separation

When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers) of 1-(Pyrrolidin-3-YL)-1H-pyrazole, a resolution process is necessary to separate the desired (R)-enantiomer from its (S)-counterpart. libretexts.org

Several techniques can be employed for this purpose:

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic amines. libretexts.orglibretexts.org The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. libretexts.orgwikipedia.orgpbworks.com These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. pbworks.comulisboa.pt Once separated, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. libretexts.org

Resolving Agent TypeExample Resolving AgentsPrinciple of Separation
Chiral Acids(+)-Tartaric acid, (-)-Malic acid, (+)-Camphor-10-sulfonic acidFormation of diastereomeric salts with different solubilities.
Chiral Bases (for resolving acidic compounds)Brucine, Strychnine, Quinine, (R)-1-PhenylethanamineFormation of diastereomeric salts with different solubilities.

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. nih.govresearchgate.net As the racemic mixture passes through the column, the two enantiomers are separated and can be collected as individual, pure enantiomers. nih.govnih.gov Polysaccharide-based CSPs are commonly used due to their broad applicability and high loading capacity. nih.gov This method can be scaled up to produce significant quantities of the desired enantiomer. nih.govnih.gov

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product derived from the faster-reacting enantiomer. These can then be separated by conventional methods. Enzymatic resolutions are a common form of kinetic resolution. rsc.org

The choice of resolution technique depends on factors such as the scale of the separation, the cost and availability of the resolving agent or chiral stationary phase, and the efficiency of the separation.

Stereochemical Assignment and Confirmation Methodologies

Once an enantiomerically enriched sample of 1-(Pyrrolidin-3-YL)-1H-pyrazole is obtained, it is crucial to determine its absolute configuration (i.e., whether it is the R or S enantiomer) and to quantify its enantiomeric purity. Several analytical techniques are available for this purpose.

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. numberanalytics.comnumberanalytics.comspringernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be constructed, unequivocally establishing the spatial arrangement of its atoms. numberanalytics.comnumberanalytics.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. schrodinger.comnih.govspark904.nl The resulting VCD spectrum is unique to each enantiomer (they are mirror images of each other). nih.gov By comparing the experimental VCD spectrum with a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be determined. schrodinger.comnih.gov VCD has the advantage of not requiring crystallization and can be performed on samples in solution. spark904.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished by converting them into diastereomers. This is often achieved by reacting the chiral analyte with a chiral derivatizing agent, such as Mosher's acid. The resulting diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by analyzing the differences in chemical shifts.

Chiral High-Performance Liquid Chromatography (HPLC): Analytical chiral HPLC is the most common method for determining the enantiomeric purity (enantiomeric excess, or ee) of a chiral sample. By separating the enantiomers on a chiral stationary phase, the relative peak areas in the chromatogram provide a quantitative measure of the ratio of the two enantiomers.

Table of Methodologies for Stereochemical Analysis:

MethodologyPrimary ApplicationKey Principle
X-ray CrystallographyAbsolute Configuration DeterminationAnalysis of X-ray diffraction from a single crystal. numberanalytics.comnumberanalytics.com
Vibrational Circular Dichroism (VCD)Absolute Configuration DeterminationDifferential absorption of circularly polarized infrared light. schrodinger.comnih.gov
NMR with Chiral Derivatizing AgentsEnantiomeric Purity and Relative ConfigurationFormation of diastereomers with distinct NMR spectra.
Chiral HPLCEnantiomeric Purity DeterminationDifferential interaction with a chiral stationary phase. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of R 1 Pyrrolidin 3 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of (R)-1-(Pyrrolidin-3-YL)-1H-pyrazole. Both ¹H and ¹³C NMR would provide critical information on the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrazole (B372694) and pyrrolidine (B122466) rings. The pyrazole ring protons typically appear in the aromatic region of the spectrum. For instance, the proton at position 3 of the pyrazole ring is expected to resonate at a different chemical shift compared to the protons at positions 4 and 5 due to the influence of the neighboring nitrogen atoms.

The pyrrolidine ring protons would exhibit more complex splitting patterns due to their diastereotopic nature arising from the chiral center at position 3. The methine proton at the chiral center (C3) would likely appear as a multiplet. The methylene (B1212753) protons of the pyrrolidine ring would also show complex splitting patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assigning these proton and carbon signals unambiguously by revealing their coupling networks.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Pyrazole H-3 ~7.5
Pyrazole H-4 ~6.2
Pyrazole H-5 ~7.6
Pyrrolidine CH (C3) Multiplet
Pyrrolidine CH₂ (C2, C4, C5) Multiplets

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Framework and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structural framework through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula (C₇H₁₁N₃).

Electron ionization (EI) or electrospray ionization (ESI) techniques could be used to generate the molecular ion. The subsequent fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the bond between the pyrazole and pyrrolidine rings, as well as the fragmentation of the pyrrolidine ring itself. Analysis of these fragments helps to piece together the molecular structure.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

Fragment m/z (Mass-to-Charge Ratio)
[M]+ (Molecular Ion) 137.10
[C₄H₈N]+ (Pyrrolidinyl cation) 70.07

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the pyrrolidine ring, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of both the aromatic pyrazole ring and the aliphatic pyrrolidine ring would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region. mdpi.com

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Pyrrolidine) 3300 - 3500
C-H Stretch (Aromatic/Aliphatic) 2850 - 3100

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.netmdpi.comcardiff.ac.ukmdpi.comresearchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles.

This technique would unequivocally confirm the (R) configuration at the chiral center of the pyrrolidine ring. Furthermore, it would reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the pyrazole and pyrrolidine rings in the solid state. Intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, would also be elucidated. cardiff.ac.uk

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Confirmation

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically sensitive to the chirality of a molecule. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

For this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, primarily the pyrazole ring. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. Theoretical calculations of the CD spectrum can be correlated with the experimental data to provide further confidence in the assignment of the absolute stereochemistry. ORD, which measures the change in optical rotation with wavelength, would also provide a characteristic curve confirming the compound's chirality.

Table 4: Compound Names Mentioned

Compound Name
This compound
Pyrazole

Biological Evaluation Strategies and Pharmacological Profiling of R 1 Pyrrolidin 3 Yl 1h Pyrazole

In Vitro Assay Development and Implementation

The initial biological evaluation of a novel compound like (R)-1-(Pyrrolidin-3-YL)-1H-pyrazole would commence with the development and implementation of a variety of in vitro assays. These assays are crucial for providing preliminary data on the compound's biological activity in a controlled, non-living system.

The process would begin with high-throughput screening (HTS) to rapidly assess the compound against a large panel of biological targets. This broad screening helps to identify any initial "hits" or interactions that warrant further investigation. Following a hit, more specific and robust assays would be developed to confirm and quantify the observed activity.

These assays are typically biochemical or cell-based. Biochemical assays would directly measure the interaction of the compound with a purified biological target, such as an enzyme or receptor. Cell-based assays, on the other hand, would assess the compound's effect on the function of living cells, providing insights into its activity in a more complex biological context. The development of these assays requires careful optimization of conditions such as compound concentration, incubation time, and the use of appropriate controls to ensure the reliability and reproducibility of the data. For pyrazole (B372694) derivatives, a wide array of biological activities have been reported, including anti-inflammatory, anticancer, and antimicrobial effects, which would guide the selection of relevant in vitro assays. nih.govnih.govorientjchem.org

Target Identification and Validation Methodologies

Once a biological activity is confirmed through in vitro screening, the next critical step is to identify the specific molecular target(s) of this compound. Several methodologies can be employed for this purpose.

One common approach is affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using techniques like mass spectrometry. Another powerful method is chemical proteomics, which uses chemical probes based on the compound's structure to label and identify its targets within a complex biological sample.

Computational methods, such as molecular docking, are also invaluable. These techniques can predict the binding of the compound to the three-dimensional structures of known proteins, helping to generate hypotheses about potential targets. Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect. This can be achieved through techniques like genetic knockdown (e.g., using siRNA or CRISPR) to reduce the expression of the target protein and observe if this mimics or blocks the effect of the compound.

Enzyme Inhibition Assays and Kinetic Characterization

If the identified target of this compound is an enzyme, a series of enzyme inhibition assays would be conducted to characterize the nature of its interaction. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound.

The initial assay would determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. This provides a measure of the compound's potency. To understand the mechanism of inhibition, kinetic studies are performed. By measuring the reaction rates at different substrate and inhibitor concentrations, it can be determined whether the compound is a competitive, non-competitive, or uncompetitive inhibitor. This information is crucial for understanding how the compound interacts with the enzyme and its substrate.

For example, studies on other pyrazole derivatives have identified them as inhibitors of various enzymes, and similar methodologies would be applied to characterize the inhibitory profile of this compound.

Receptor Binding Studies and Ligand-Receptor Interactions

Should the target of this compound be a receptor, receptor binding studies would be essential to quantify its affinity and selectivity. These studies typically use radioligand binding assays, where a radioactively labeled ligand known to bind to the receptor is competed off by the test compound.

The results of these assays provide the inhibition constant (Ki), which is a measure of the compound's binding affinity for the receptor. A lower Ki value indicates a higher affinity. It is also important to assess the compound's selectivity by testing its binding to a panel of different receptors. High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target side effects.

Further characterization of the ligand-receptor interaction can be achieved through functional assays that measure the downstream signaling events following receptor activation or inhibition. Additionally, computational modeling can provide insights into the specific amino acid residues within the receptor's binding pocket that interact with the compound.

Cell-Based Assays for Functional Activity Assessment

To understand the biological effect of this compound in a more physiological context, a variety of cell-based assays would be employed. These assays use living cells to measure the functional consequences of the compound's interaction with its target.

The specific types of assays would depend on the biological activity of interest. For example, if the compound is being investigated as a potential anticancer agent, cell proliferation assays (e.g., MTT or WST-1 assays) would be used to measure its effect on the growth of cancer cell lines. nih.gov Other assays could assess the compound's impact on cell cycle progression, apoptosis (programmed cell death), or cell migration.

If an anti-inflammatory activity is being explored, cell-based assays could measure the production of inflammatory mediators, such as cytokines or prostaglandins, in response to an inflammatory stimulus. These functional assays are critical for bridging the gap between biochemical activity and potential therapeutic effects.

Phenotypic Screening Approaches in Biological Systems

Phenotypic screening is an alternative or complementary approach to target-based drug discovery. Instead of screening for activity against a specific target, phenotypic screening involves testing compounds for their ability to produce a desired change in the phenotype of a cell or an entire organism, without a priori knowledge of the target.

For a compound like this compound, this could involve using high-content imaging to screen for changes in cell morphology, or using model organisms like zebrafish or C. elegans to screen for effects on development or behavior. This approach has the advantage of identifying compounds that work through novel mechanisms of action.

If a desirable phenotype is observed, subsequent target deconvolution studies, as described in section 5.2, would be necessary to identify the molecular target responsible for the effect.

In Vivo Pharmacological Models (Non-Human) for Efficacy Assessment

Following promising in vitro and cell-based results, the evaluation of this compound would progress to in vivo studies in non-human animal models. These studies are essential for assessing the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile in a living organism.

The choice of animal model would be dictated by the therapeutic area of interest. For instance, if the compound showed anticancer activity in vitro, it would be tested in rodent models with induced or implanted tumors to see if it can inhibit tumor growth. For potential anti-inflammatory agents, animal models of inflammation, such as carrageenan-induced paw edema in rats, would be used. nih.gov

Biomarker Identification and Validation in Pre-clinical Models

The identification and validation of reliable biomarkers are crucial for the preclinical development of novel therapeutic agents like this compound. Biomarkers serve as indispensable tools to demonstrate target engagement, elucidate mechanisms of action, and predict clinical efficacy. In the context of this compound, which is investigated for its selective agonist activity at the α7 nicotinic acetylcholine receptor (α7 nAChR), preclinical biomarker strategies are designed to provide quantitative measures of the compound's pharmacological effects. These strategies encompass a range of in vitro and in vivo models to establish a clear link between the administration of the compound and its biological consequences.

Preclinical biomarker discovery for α7 nAChR agonists often involves a multi-tiered approach, beginning with in vitro assays to confirm target binding and functional activity. These initial studies are followed by more complex assessments in animal models to validate the physiological relevance of the in vitro findings. The ultimate goal is to identify translational biomarkers that can be used in both preclinical and clinical settings to monitor treatment response and guide development.

A key focus of biomarker validation is to establish the specificity of the compound for the α7 nAChR. This is often achieved through blocking experiments where the effects of the agonist are reversed by a selective α7 nAChR antagonist, such as methyllycaconitine (MLA). Furthermore, studies utilizing α7 nAChR knockout animals provide definitive evidence for the on-target effects of the compound.

Target Engagement Biomarkers

Target engagement biomarkers are essential to confirm that this compound interacts with its intended molecular target, the α7 nAChR, in a living system.

Receptor Occupancy Studies: In preclinical models, receptor occupancy can be determined using techniques like positron emission tomography (PET) imaging with a radiolabeled ligand that specifically binds to the α7 nAChR. For instance, a tritiated version of the PET radiotracer [¹⁸F]NS14490 has been used in tissue autoradiography studies to assess α7 nAChR binding. nih.gov An increase in the binding of such a tracer following the administration of an unlabeled agonist like this compound would indicate displacement and therefore, target engagement.

Electrophysiological Recordings: The activation of α7 nAChRs, which are ligand-gated ion channels, leads to measurable changes in neuronal activity. In preclinical studies with α7 nAChR agonists like PNU-282987, electrophysiology in rat hippocampal neurons has been used to demonstrate a rapidly desensitizing inward whole-cell current upon compound administration. frontiersin.org This electrophysiological response serves as a direct functional biomarker of target engagement.

Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers provide evidence of the downstream biological effects resulting from the interaction of this compound with the α7 nAChR.

Modulation of Downstream Signaling Pathways: Activation of α7 nAChRs can trigger various intracellular signaling cascades. For example, the neuroprotective effects of the α7 nAChR agonist A-582941 have been linked to the PI3K/Akt/GSK-3β pathway. nih.gov Therefore, measuring the phosphorylation status of key proteins in this pathway, such as the phosphorylation of Ser-9 on GSK-3β which leads to its inhibition, can serve as a pharmacodynamic biomarker. nih.gov

Anti-inflammatory Markers: The α7 nAChR is known to play a role in modulating inflammation through the "cholinergic anti-inflammatory pathway". nih.gov Preclinical studies have shown that α7 nAChR agonists can reduce the production of pro-inflammatory cytokines. nih.gov In a mouse model of perioperative neurocognitive disorders, an α7nAChR agonist was shown to reverse the surgery-induced increase in serum and hippocampal interleukin-1β (IL-1β). frontiersin.org Therefore, changes in the levels of cytokines such as TNF-α, IL-6, and IL-1β in response to this compound administration could be validated as pharmacodynamic biomarkers. nih.govfrontiersin.org

Neurogenesis and Neuroprotection: In preclinical models of retinal disease, the selective α7 nAChR agonist PNU-282987 has demonstrated neuroprotective effects on retinal ganglion cells (RGCs). frontiersin.org Furthermore, evidence suggests that this compound may promote the generation of new RGCs. frontiersin.org Quantification of RGC survival and neurogenesis can therefore be utilized as a biomarker of the therapeutic effect of α7 nAChR agonists. frontiersin.org

Imaging Biomarkers

Non-invasive imaging techniques provide powerful tools for the validation of biomarkers in living preclinical models.

PET Imaging of α7 nAChR: As mentioned for target engagement, PET imaging with specific radiotracers can be used to visualize and quantify the distribution and density of α7 nAChRs. This technique can be employed to assess changes in receptor expression in disease models and to confirm that a therapeutic agent reaches its target in the central nervous system. nih.gov A novel ¹⁸F-labeled PET molecular probe has been studied for its potential to identify vulnerable atherosclerotic plaques by targeting α7nAChR. frontiersin.org

Functional Magnetic Resonance Imaging (fMRI): In non-human primate studies, fMRI has been used to assess the effects of α7 nAChR agonists on brain activity. For example, the partial agonist DMXB-A was shown to normalize hippocampal hyperactivity during smooth pursuit eye movement (SPEM) tasks in a model of schizophrenia, suggesting that fMRI-measured hippocampal activity could serve as a functional biomarker. nih.gov

Interactive Data Tables

Table 1: Preclinical Models and Biomarkers for α7 nAChR Agonists

Compound/Analog Preclinical Model Biomarker Type Biomarker Measured Outcome Reference
PNU-282987Rat Hippocampal NeuronsTarget EngagementInward whole-cell currentRapidly desensitizing current observed frontiersin.org
PNU-282987Isolated Retinal Ganglion CellsPharmacodynamicRGC SurvivalSignificant neuroprotection frontiersin.org
A-582941PC12 CellsPharmacodynamicPhosphorylation of GSK-3β (Ser-9)Increased phosphorylation (inhibition) nih.gov
PHA-543613Non-human PrimatesPharmacodynamicNeuronal activity in prefrontal cortexFacilitated neuronal activity nih.gov
DMXB-ASchizophrenia Animal ModelImaging (fMRI)Hippocampal hyperactivityNormalization of hyperactivity nih.gov
α7nAChR AgonistAged Mice (PNDs model)PharmacodynamicSerum and Hippocampal IL-1βReversal of surgery-induced increase frontiersin.org

Mechanistic Insights into the Biological Actions of R 1 Pyrrolidin 3 Yl 1h Pyrazole

Elucidation of Molecular Mechanisms of Action

The (R)-1-(Pyrrolidin-3-YL)-1H-pyrazole scaffold serves as a foundational element for compounds targeting various proteins, primarily kinases and phosphodiesterases. Its derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases.

One of the most well-documented mechanisms is the inhibition of c-Jun N-terminal Kinase 3 (JNK3). nih.govtandfonline.com A derivative, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, which incorporates the this compound core, demonstrates significant inhibitory activity against JNK3 with an IC50 value of 227 nM. nih.gov JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. tandfonline.comnih.gov Its inhibition is considered a therapeutic strategy for neurodegenerative conditions like Alzheimer's and Parkinson's disease. tandfonline.com The mechanism of these inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby blocking downstream signaling. nih.gov

Furthermore, the pyrazole (B372694) nucleus is a common feature in a multitude of kinase inhibitors, suggesting the this compound moiety is well-suited for interaction with the conserved kinase domain. nih.govnih.gov The pyrazole ring can act as a bioisostere for other aromatic systems, offering advantages in metabolic stability and physicochemical properties. pharmablock.comnih.gov The nitrogen atoms of the pyrazole can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in protein active sites. nih.govnih.gov

Signaling Pathway Modulation by this compound

Derivatives containing the this compound scaffold modulate critical cellular signaling pathways by inhibiting their target proteins.

JNK Signaling Pathway: By inhibiting JNK3, these compounds directly interfere with the JNK signaling cascade. This pathway is activated by stress stimuli such as oxidative stress and cytokines, leading to the induction of apoptosis (programmed cell death). tandfonline.com Inhibition of JNK3 can therefore suppress neuronal apoptosis, a key factor in the progression of neurodegenerative diseases. tandfonline.comresearchgate.net

Apoptosis Pathways: The modulation of JNK signaling has direct consequences on the cellular apoptosis machinery. JNK3 activity is linked to the activation of pro-apoptotic proteins. Consequently, inhibitors containing the this compound core can prevent the downstream activation of caspases and other executioner proteins involved in cell death. researchgate.net

Allosteric Modulation and Orthosteric Binding Mechanisms

The binding mechanism of inhibitors can be broadly categorized as either orthosteric or allosteric. Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the natural substrate (like ATP in kinases). Allosteric modulators bind to a different site on the enzyme, inducing a conformational change that alters the activity of the active site.

Pyrazole-based kinase inhibitors, including the JNK3 inhibitors containing the this compound scaffold, typically function as orthosteric inhibitors . nih.gov They are designed to fit within the ATP-binding pocket of the kinase. The pyrazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme, which is a characteristic feature of Type I kinase inhibitors. nih.gov

While the primary mechanism for the known derivatives is orthosteric, the pyrazole scaffold is versatile and has also been incorporated into allosteric inhibitors of other targets, such as p38 MAPK. nih.gov This suggests that the this compound moiety does not preclude an allosteric binding mode, though this has not been specifically demonstrated for its known derivatives.

Protein-Ligand Interaction Dynamics and Specificity

The interaction between a ligand and its target protein determines its potency and specificity. For derivatives of this compound, molecular docking and structure-activity relationship (SAR) studies have provided insights into these interactions.

Within the JNK3 ATP-binding pocket, the pyrazole ring is positioned to form crucial interactions. The nitrogen atoms can form hydrogen bonds with backbone atoms of hinge region residues, anchoring the inhibitor in place. nih.govacs.org The pyrrolidine (B122466) ring, being a non-planar, saturated heterocycle, can explore three-dimensional space and form favorable van der Waals or hydrophobic interactions within the pocket, contributing to both affinity and selectivity. scispace.comresearchgate.net

SAR studies on aminopyrazole-based JNK3 inhibitors have shown that modifications to the pyrrolidine substituent significantly impact potency and selectivity. For instance, one study found that a pyrrolidine-containing compound was over 500-fold more selective for JNK3 over JNK1. nih.gov This highlights the critical role of the (R)-pyrrolidin-3-yl group in achieving isoform-specific inhibition. The specific interactions often involve hydrophobic contacts and can be fine-tuned by adding or modifying functional groups on the pyrrolidine ring. nih.govscispace.com

Table 1: Key Interactions of Pyrazole-Based Inhibitors with Kinase Targets

Structural MoietyTypical Interaction TypeInteracting Protein RegionSignificance
Pyrazole Ring (N1/N2 atoms)Hydrogen BondingKinase Hinge RegionAnchors the inhibitor in the ATP-binding site. nih.govnih.gov
Pyrrolidine RingHydrophobic/van der WaalsHydrophobic pockets adjacent to the active siteContributes to potency and isoform selectivity. nih.gov
Aromatic Substituents on Pyrazoleπ-π Stacking, HydrophobicAromatic residues (e.g., Phenylalanine, Tyrosine)Enhances binding affinity. scispace.com

Selectivity Profiling against Off-Targets

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize side effects. Kinase inhibitors, in particular, require careful profiling due to the high degree of conservation in the ATP-binding sites across the human kinome.

Derivatives of this compound have demonstrated excellent selectivity profiles. In a study of a JNK3 inhibitor incorporating this scaffold, the compound was screened against a panel of 38 other kinases. tandfonline.com At a concentration of 10 µM, the compound showed 90% inhibition of JNK3, while inhibition of most other kinases was less than 20%. tandfonline.com This high degree of selectivity is essential, especially for distinguishing between the highly homologous JNK isoforms (JNK1, JNK2, and JNK3). tandfonline.comnih.gov The unique three-dimensional structure conferred by the pyrrolidine group is thought to be a key determinant of this selectivity. nih.govresearchgate.net

Table 2: Kinase Selectivity Profile of a JNK3 Inhibitor Containing the this compound Scaffold

Kinase TargetInhibition at 10 µM (%)Reference
JNK390% tandfonline.com
GSK3β>20% (JNK3 was 6-fold more selective) tandfonline.com
Other 36 Kinases (Panel Average)<20% tandfonline.com

Cellular Uptake and Intracellular Localization Studies

Specific studies on the cellular uptake and intracellular localization of this compound are not extensively documented in the available literature. However, general properties of pyrazole derivatives suggest they can be designed to have good cell membrane permeability. nih.gov Physicochemical properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors/acceptors are critical determinants of cellular uptake.

Many small molecule kinase inhibitors, which share structural similarities with pyrazole derivatives, are designed to be orally bioavailable and passively diffuse across cell membranes to reach their intracellular targets. nih.gov Some pyrazole-based fluorescent probes have been shown to have good membrane permeability and are used for intracellular imaging, further supporting the ability of this scaffold to enter cells. nih.gov Given that the targets of its derivatives (e.g., JNK3) are intracellular, it is implicit that these compounds are capable of crossing the plasma membrane to exert their biological effects.

Metabolite Identification and Metabolic Pathways within Biological Systems

The metabolic fate of a compound is critical to its pharmacological profile. The pyrazole ring is generally considered to be metabolically stable, which is one reason for its frequent use in drug design. nih.govpharmablock.com However, it can undergo metabolic transformations.

Common metabolic pathways for pyrazole-containing compounds include:

Oxidation: Cytochrome P450 (CYP) enzymes can hydroxylate the pyrazole ring or its substituents.

N-dealkylation: If the pyrrolidine nitrogen is substituted, this group can be removed.

Conjugation: Following oxidation, the resulting hydroxyl groups can be conjugated with glucuronic acid or sulfate to facilitate excretion. mdpi.com

Studies on specific drugs containing a pyrazole ring, such as the factor Xa inhibitor Razaxaban, show that the pyrazole core can remain intact while other parts of the molecule are metabolized. nih.gov The metabolic stability of the pyrazole nucleus itself often leads to a more predictable pharmacokinetic profile. nih.gov Specific metabolite identification for derivatives of this compound would require dedicated in vitro and in vivo studies, which are not currently available in the public domain.

Structure Activity Relationship Sar Studies of R 1 Pyrrolidin 3 Yl 1h Pyrazole Analogs

Rational Design Principles for Analog Synthesis

The rational design of analogs of (R)-1-(pyrrolidin-3-yl)-1H-pyrazole is guided by established medicinal chemistry principles. A primary strategy involves identifying the key pharmacophoric elements within the molecule and their interactions with the biological target. The pyrazole (B372694) moiety can act as a versatile scaffold, with its substituents playing a crucial role in modulating potency and selectivity. nih.gov The design process often begins with computational modeling to predict the binding of proposed analogs to the target protein.

Key considerations in the rational design of these analogs include:

Target-Based Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site.

Scaffold Hopping: Replacing the pyrazole or pyrrolidine (B122466) ring with other heterocyclic systems to explore new chemical space and improve properties.

Privileged Structures: Leveraging the known biological activities of the pyrazole and pyrrolidine scaffolds to guide the design of new compounds with a higher probability of success. frontiersin.org

Systematic Modification of the Pyrrolidine Moiety

Systematic modifications of the pyrrolidine ring are undertaken to probe the steric and electronic requirements of the binding pocket. The stereochemistry of the pyrrolidine ring, particularly at the C3 position, is often critical for activity.

Common modifications to the pyrrolidine moiety include:

Substitution on the Carbon Atoms: Adding functional groups to other positions on the pyrrolidine ring can explore additional binding interactions and improve pharmacokinetic properties.

Ring Contraction or Expansion: Synthesizing analogs with azetidine (four-membered ring) or piperidine (six-membered ring) in place of the pyrrolidine can provide insights into the optimal ring size for target engagement.

A hypothetical SAR study might reveal that small, lipophilic substituents on the pyrrolidine nitrogen enhance activity, while bulky groups are detrimental.

Compound Modification on Pyrrolidine Ring Relative Activity
Parent Unsubstituted1x
Analog A N-Methyl5x
Analog B N-Ethyl3x
Analog C N-Isopropyl0.5x
Analog D 4-Fluoro2x

Variation of the Pyrazole Ring Substituents

The pyrazole ring offers multiple positions for substitution (N1, C3, C4, and C5), each providing an opportunity to modulate the compound's properties. The nature and position of these substituents can significantly alter the electronic distribution and steric profile of the molecule.

Key SAR findings related to pyrazole substitution in analogous systems often highlight the importance of:

N1-Substitution: In many pyrazole-containing drugs, the substituent at the N1 position is crucial for anchoring the molecule in the binding pocket. nih.gov

C3 and C5-Substituents: These positions often accommodate groups that can form hydrogen bonds or hydrophobic interactions with the target.

For instance, a series of analogs could be synthesized to explore the effect of different aryl groups at the C3 position of the pyrazole ring.

Compound Substitution on Pyrazole Ring Target Affinity (IC50, nM)
Parent Unsubstituted500
Analog E 3-Phenyl150
Analog F 3-(4-Chlorophenyl)50
Analog G 3-(4-Methoxyphenyl)200
Analog H 5-Methyl400

Linker Region Modifications and Their Impact on Activity

While this compound directly links the two rings, analogs can be designed with a linker between the pyrrolidine nitrogen and the pyrazole ring. The length, rigidity, and chemical nature of this linker can profoundly impact the compound's ability to adopt the optimal conformation for binding.

Strategies for linker modification include:

Varying Linker Length: Introducing alkyl chains of different lengths (e.g., methylene (B1212753), ethylene) can alter the distance and relative orientation of the two rings.

Introducing Rigidity: Incorporating double bonds, triple bonds, or small rings into the linker can restrict conformational flexibility.

Modifying Polarity: Introducing heteroatoms (e.g., oxygen, nitrogen) into the linker can change its polarity and potential for hydrogen bonding.

Conformational Restriction and Rigidification Strategies

Conformational restriction is a powerful strategy in drug design to lock a flexible molecule into its bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding.

For this compound analogs, rigidification can be achieved by:

Introducing Fused Rings: Creating bicyclic structures by fusing a ring to the pyrrolidine or pyrazole moiety.

Incorporating Spirocycles: Joining the pyrrolidine and another ring system through a single shared carbon atom.

Strategic Introduction of Bulky Groups: Placing sterically demanding substituents can restrict rotation around key bonds.

Bioisosteric Replacements and Their Effects on Target Affinity

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.

In the context of this compound analogs, bioisosteric replacements could include:

Replacing the Pyrazole Ring: Triazoles, isoxazoles, or other five-membered heterocycles can be explored as bioisosteres for the pyrazole ring.

Replacing the Pyrrolidine Ring: Other saturated heterocycles like piperidine, morpholine, or thiomorpholine can be substituted for the pyrrolidine ring.

Functional Group Bioisosteres: For example, replacing a carboxylic acid group with a tetrazole.

Analog Bioisosteric Replacement Effect on Affinity
Analog I Pyrazole -> 1,2,3-TriazoleDecreased
Analog J Pyrrolidine -> PiperidineMaintained
Analog K Pyrrolidine -> MorpholineSignificantly Decreased

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of this compound analogs, a QSAR model could be developed to:

Predict the activity of newly designed compounds before their synthesis.

Identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that are most important for activity.

Provide insights into the mechanism of action at the molecular level.

A typical QSAR study would involve calculating a variety of molecular descriptors for a set of analogs with known biological activities and then using statistical methods to build a predictive model.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In the optimization of lead compounds such as this compound, medicinal chemists heavily rely on various metrics to guide the design of new analogs with improved potency and drug-like properties. Among the most critical of these are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). These metrics provide a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. This allows for a more direct comparison of the intrinsic binding quality of different molecules, steering the optimization process toward candidates with a higher probability of success.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC) of a molecule. It is a useful tool for assessing how efficiently a compound utilizes its size to achieve binding affinity for its target. A higher LE value is generally desirable, as it suggests that the molecule has a more optimal fit and makes more productive interactions with the target protein. In early-stage drug discovery, particularly in fragment-based approaches, LE is a key parameter for prioritizing hits for further development.

Lipophilic Efficiency (LLE), sometimes referred to as LiPE, evaluates the potency of a compound relative to its lipophilicity. wikipedia.org It is calculated by subtracting the logarithm of the partition coefficient (logP or cLogP) from the pIC50. youtube.com High lipophilicity can often lead to increased potency through non-specific hydrophobic interactions, but it is also associated with a host of undesirable properties, including poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.org LLE, therefore, serves as a crucial guide for increasing potency without simultaneously increasing these liabilities. An ideal LLE for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. sciforschenonline.org

In the context of a hypothetical SAR study of this compound analogs, these metrics would be applied to systematically evaluate the impact of structural modifications. For instance, a medicinal chemistry campaign might start with the initial lead compound and explore substitutions on both the pyrrolidine and pyrazole rings to enhance potency and selectivity.

Consider a series of analogs where modifications are made at the 4-position of the pyrazole ring. The initial lead, Compound 1 , might exhibit modest activity. Introduction of a small, polar substituent such as a hydroxyl group (Compound 2 ) could lead to a slight decrease in potency but an improvement in LLE due to a reduction in lipophilicity. Conversely, adding a larger, more lipophilic group like a phenyl ring (Compound 3 ) might significantly boost potency, but at the cost of a lower LLE, indicating that the potency gain is largely driven by an increase in lipophilicity.

A more favorable modification might be the introduction of a group that can form specific, directed interactions with the target, such as a cyano group (Compound 4 ). This could lead to a substantial increase in potency with only a modest increase in lipophilicity, resulting in a significantly improved LLE. Such an observation would suggest that the cyano group is interacting favorably with a specific region of the binding pocket.

Further optimization might involve exploring substitutions on the pyrrolidine ring. For example, adding a methyl group (Compound 5 ) could probe for additional hydrophobic pockets. If this leads to a significant increase in potency without a disproportionate increase in lipophilicity, the LE and LLE values would reflect this positive outcome.

By systematically synthesizing and testing such analogs and then calculating and comparing their LE and LLE values, medicinal chemists can build a detailed understanding of the SAR. This data-driven approach allows for the rational design of new compounds that balance high potency with favorable physicochemical properties, ultimately leading to the identification of a clinical candidate with an optimal profile. The use of LE and LLE helps to avoid the common pitfall of "molecular obesity," where compounds become progressively larger and more lipophilic during optimization, often leading to poor pharmacokinetic and safety profiles. sciforschenonline.org

The following data tables provide a hypothetical illustration of how these metrics would be used to track the progress of a lead optimization campaign for this compound analogs.

Table 1: Ligand Efficiency and Lipophilic Efficiency Data for this compound Analogs

Compound IDR Group (Pyrazole C4)IC50 (nM)pIC50cLogPHeavy Atom Count (HAC)Ligand Efficiency (LE)Lipophilic Efficiency (LLE)
1 H5006.301.5100.634.80
2 OH8006.101.2110.554.90
3 Phenyl507.303.5160.463.80
4 CN257.601.8120.635.80
5 H (N-Me pyrrolidine)2006.701.9110.614.80

Strategic Derivatization and Analog Design Based on the R 1 Pyrrolidin 3 Yl 1h Pyrazole Scaffold

Scaffold Hopping and Bioisosterism for Novel Chemotypes

Scaffold hopping and bioisosterism are powerful tools in drug discovery to navigate chemical space, improve compound properties, and circumvent intellectual property limitations. For the (R)-1-(pyrrolidin-3-yl)-1H-pyrazole core, these strategies can be employed to generate novel chemotypes with retained or enhanced biological activity.

Scaffold Hopping: This strategy involves replacing the core molecular framework with a structurally different but functionally similar scaffold. A shape-based scaffold hopping approach could be utilized to replace the pyrazole (B372694) core with other five-membered heterocycles like isoxazole, triazole, or even six-membered rings such as pyrimidine, while maintaining a similar spatial arrangement of key pharmacophoric features. nih.govresearchgate.net For example, a successful scaffold hop was reported where a pyrimidine core was converted to a pyrazole core to improve physicochemical properties of dual leucine zipper kinase (DLK) inhibitors. nih.govresearchgate.net This highlights the potential of such modifications to enhance drug-like characteristics. Similarly, the pyrrolidine (B122466) ring could be replaced by other saturated heterocycles like piperidine, morpholine, or azetidine to explore new interactions with the target protein and modify properties like solubility and metabolic stability. dundee.ac.uk

Bioisosterism: This involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. For the this compound scaffold, bioisosteric replacements can be applied to both the pyrazole and pyrrolidine rings. For instance, the pyrazole ring can be considered a bioisostere for an amide functional group, a strategy that has been successfully employed in the development of prolylcarboxypeptidase (PrCP) inhibitors. researchgate.net This suggests that analogs where the pyrazole is replaced by a constrained amide or other similar groups could be explored. Furthermore, within the pyrazole ring itself, nitrogen atoms can be repositioned to create different regioisomers, which can significantly impact binding affinity and selectivity. On the pyrrolidine ring, substituents can be introduced as bioisosteric replacements for existing functionalities to fine-tune the compound's properties.

Original MoietyPotential Bioisosteric ReplacementRationale
Pyrazole RingIsoxazole, 1,2,3-Triazole, ThiopheneMaintain aromaticity and hydrogen bonding capabilities while altering electronic properties and metabolic stability.
Pyrrolidine RingPiperidine, Azetidine, Tetrahydrofuran (B95107)Modify ring size and pKa to explore different binding pocket interactions and improve pharmacokinetic profiles.
N-H of PyrrolidineN-CH3, N-acylModulate basicity, lipophilicity, and potential for hydrogen bonding.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to the target protein. The this compound scaffold is well-suited for FBDD strategies due to its modular nature.

The pyrrolidine and pyrazole moieties can be considered as individual fragments that can be screened for their binding to a target of interest. The pyrrolidine ring, in particular, is an attractive fragment due to its three-dimensional character, which allows for better exploration of protein binding pockets compared to flat aromatic fragments. wsu.edu Once a fragment hit is identified, it can be grown or linked with other fragments to generate more potent lead compounds. For instance, if the pyrazole fragment shows binding to a kinase hinge region, the pyrrolidine ring can be elaborated with various substituents to pick up additional interactions in the solvent-exposed region. A successful example of FBDD in a related context involved the development of pyrazole-derived CRK3 inhibitors for leishmaniasis, where a fragment-based QSAR model was used to guide the design of a combinatorial library. nih.gov

FragmentPotential Growth VectorTarget Interaction
PyrazoleSubstitution at C3, C4, or C5 positionsHinge-binding in kinases, metal chelation in metalloenzymes
(R)-PyrrolidineN-alkylation, substitution at C2 or C4Exploration of hydrophobic pockets, formation of additional hydrogen bonds

Combinatorial Chemistry and Library Synthesis Techniques

Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which is highly valuable for structure-activity relationship (SAR) studies and lead optimization. The this compound scaffold is amenable to combinatorial synthesis through various approaches.

A key strategy would be to utilize the secondary amine of the pyrrolidine ring as a point of diversification. A library of analogs can be generated by reacting the this compound core with a diverse set of building blocks such as carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination). This approach allows for the systematic exploration of the chemical space around the pyrrolidine moiety. Furthermore, multi-component reactions (MCRs) can be employed to construct the pyrazole ring with various substituents in a one-pot synthesis, offering an efficient route to diverse pyrazole analogs. nih.gov Solid-phase synthesis can also be a powerful tool, where the scaffold is attached to a resin, allowing for the use of excess reagents and simplified purification. This has been successfully applied to generate libraries of substituted pyrazoles. mdpi.com

Reaction TypeBuilding BlocksPoint of Diversification
Amide CouplingCarboxylic acids, acid chloridesN-1 of pyrrolidine
Sulfonamide FormationSulfonyl chloridesN-1 of pyrrolidine
Urea/Thiourea FormationIsocyanates, isothiocyanatesN-1 of pyrrolidine
Reductive AminationAldehydes, ketonesN-1 of pyrrolidine
Multi-component ReactionHydrazines, 1,3-dicarbonyls, etc.C3, C4, C5 of pyrazole

Prodrug Design Strategies for Enhanced Biological Performance

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. The secondary amine in the pyrrolidine ring of this compound presents an ideal handle for prodrug modification.

Bioconjugation and Probe Development for Chemical Biology Studies

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. Chemical probes are essential tools in chemical biology to study the function and localization of proteins and other biomolecules. The this compound scaffold can be derivatized to create bioconjugates and chemical probes.

For bioconjugation, a linker with a reactive functional group (e.g., a maleimide, an alkyne for click chemistry, or an activated ester) can be attached to the pyrrolidine nitrogen. This would allow the molecule to be conjugated to a carrier protein for antibody production or to a fluorescent dye for imaging studies. Pyrrolidine-based building blocks have been utilized in creating sophisticated bioconjugation reagents. nbinno.com

To develop a chemical probe, the scaffold could be modified to incorporate a reporter tag (e.g., a fluorophore or a biotin) or a photoreactive group for photoaffinity labeling experiments. These probes would be invaluable for target identification and validation studies, helping to elucidate the mechanism of action of bioactive compounds based on this scaffold. The development of such probes often involves a careful optimization process to ensure that the modification does not significantly perturb the biological activity of the parent molecule. mskcc.org

Multi-target Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target ligands, which are designed to interact with two or more distinct targets, can offer improved therapeutic efficacy and a reduced likelihood of drug resistance. The modular nature of the this compound scaffold makes it an attractive starting point for the design of multi-target ligands.

One strategy is to link two distinct pharmacophores through the pyrrolidine nitrogen. For example, a known kinase inhibitor pharmacophore could be attached to the pyrrolidine of a this compound derivative that targets a different protein. This approach has been explored in the design of multi-target drugs for complex diseases. benthamscience.com Another approach is to design a single molecule that has intrinsic affinity for multiple targets. By carefully modifying the substituents on both the pyrazole and pyrrolidine rings, it may be possible to create a ligand that can fit into the binding sites of two or more related or unrelated proteins. Computational methods, such as molecular docking and pharmacophore modeling, are crucial tools in the rational design of such multi-target agents. uta.edu.ly

Future Perspectives and Research Trajectories for R 1 Pyrrolidin 3 Yl 1h Pyrazole in Chemical Biology

Emerging Therapeutic Areas and Unexplored Biological Targets

The primary therapeutic area where the (R)-1-(pyrrolidin-3-yl)-1H-pyrazole scaffold has shown significant promise is in the realm of neurodegenerative diseases. Research has identified derivatives of this compound as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.govmdpi.comresearchgate.netnih.gov JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, playing a crucial role in neuronal apoptosis. researchgate.netnih.gov Its inhibition is considered a key strategy for tackling conditions like Alzheimer's and Parkinson's disease. researchgate.netnih.gov

Beyond neurodegeneration, the broader class of pyrazole-containing compounds has demonstrated a wide array of pharmacological activities, suggesting that this compound and its derivatives could be explored for other therapeutic applications. These include:

Oncology: Pyrazole (B372694) derivatives have been extensively investigated as anticancer agents, targeting various protein kinases involved in tumor growth and proliferation. nih.govnih.govmdpi.combohrium.commdpi.commdpi.comnih.gov The this compound scaffold could be functionalized to target specific kinases implicated in different cancers.

Inflammatory Disorders: The pyrazole nucleus is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.netmdpi.com Given the role of various kinases in inflammatory signaling pathways, there is a strong rationale for exploring derivatives of this compound as novel anti-inflammatory agents. nih.govnih.gov

Infectious Diseases: Some pyrazole derivatives have exhibited antimicrobial and antiviral properties, opening avenues for the development of new treatments for infectious diseases. researchgate.netnih.gov

The exploration of unexplored biological targets for this compound is a key future direction. While JNK3 is a validated target, the promiscuous nature of kinase inhibitors suggests that this scaffold may interact with other, as-yet-unidentified kinases or other enzyme families. Unbiased screening approaches could reveal novel targets and expand the therapeutic potential of this compound class.

Development as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. The development of this compound and its analogs as chemical probes holds significant potential for advancing our understanding of fundamental biological processes.

A potent and selective inhibitor of a specific biological target, such as a JNK3 inhibitor derived from the this compound scaffold, can serve as an invaluable tool for dissecting the roles of that target in cellular signaling, development, and disease. For instance, a specific JNK3 probe could be used to:

Elucidate the precise downstream signaling events regulated by JNK3 in different neuronal cell types.

Investigate the role of JNK3 in synaptic plasticity and memory formation.

Validate JNK3 as a therapeutic target in a wider range of neurological and psychiatric disorders.

To be effective as a chemical probe, a molecule should possess several key attributes, including high potency, selectivity, cell permeability, and a well-understood mechanism of action. The development of such probes from the this compound scaffold will require rigorous structure-activity relationship (SAR) studies and comprehensive biological characterization. Furthermore, the synthesis of tagged versions of these probes (e.g., with fluorescent dyes or affinity tags) would facilitate their use in advanced biological imaging and proteomic studies to identify binding partners and downstream effectors. The development of a specific fluorescent probe for the related pyrrolidine (B122466) structure highlights the feasibility of such an approach. nih.gov

Integration with Advanced Screening Technologies

The discovery and optimization of bioactive molecules based on the this compound scaffold can be significantly accelerated by leveraging advanced screening technologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target or cellular phenotype. aurorabiomed.com

Future research should focus on integrating this scaffold into various HTS platforms:

Target-Based Screening: Large libraries of this compound derivatives can be screened against panels of purified kinases or other enzymes to identify potent and selective inhibitors. This approach can be facilitated by technologies such as fluorescence-based assays and radiometric assays. bohrium.commdpi.com

Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotype in a cellular or organismal model of disease, without prior knowledge of the molecular target. For example, derivatives could be screened for their ability to protect neurons from cell death in a model of neurodegeneration.

Fragment-Based Screening: This technique involves screening smaller, less complex molecules ("fragments") that bind to the target protein with low affinity. The this compound core itself could be considered a fragment that can be elaborated upon to generate more potent and selective inhibitors.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. Screening these libraries against a target of interest can rapidly identify promising hit compounds for further development.

The data generated from these high-throughput methods, when combined with computational modeling and machine learning algorithms, can provide valuable insights into the SAR of the this compound scaffold and guide the design of next-generation compounds with improved properties.

Challenges in Optimization and Translational Research

Despite the promise of the this compound scaffold, several challenges must be addressed to translate these findings into clinically effective therapies.

Table 1: Key Challenges in the Optimization and Translation of this compound Derivatives

ChallengeDescriptionPotential Mitigation Strategies
Selectivity Achieving high selectivity for the desired target (e.g., JNK3) over other closely related kinases is crucial to minimize off-target effects and toxicity.Structure-based drug design, computational modeling, and screening against comprehensive kinase panels.
Pharmacokinetics Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is essential for ensuring that the drug reaches its target in sufficient concentrations and has an appropriate duration of action.Medicinal chemistry efforts focused on modifying physicochemical properties, such as solubility and metabolic stability. nih.gov
Blood-Brain Barrier Penetration For central nervous system (CNS) targets like JNK3, the ability of the compound to cross the blood-brain barrier is a major hurdle.Designing compounds with appropriate lipophilicity and other properties conducive to CNS penetration.
In Vivo Efficacy and Safety Demonstrating efficacy and a favorable safety profile in preclinical animal models is a critical step before advancing to human clinical trials.Rigorous in vivo testing in relevant disease models to assess therapeutic effects and potential toxicities.
Development of Resistance As with many targeted therapies, the potential for the development of drug resistance is a concern that needs to be addressed.Combination therapies and the development of next-generation inhibitors that can overcome resistance mechanisms.

Overcoming these challenges will require a multidisciplinary approach involving medicinal chemists, biologists, pharmacologists, and clinicians.

Opportunities for Collaborative and Interdisciplinary Research

The successful development of therapeutics based on the this compound scaffold will be greatly enhanced by collaborative and interdisciplinary research efforts.

Academia-Industry Partnerships: Collaborations between academic researchers who are at the forefront of basic biological discovery and pharmaceutical companies with expertise in drug development and clinical trials can accelerate the translation of promising compounds from the laboratory to the clinic.

Consortia and Public-Private Partnerships: Large-scale initiatives that bring together multiple research groups from academia, industry, and government can pool resources and expertise to tackle the complex challenges of drug discovery.

Open Science and Data Sharing: The open sharing of research data, including screening results and the structures of chemical probes, can foster a more collaborative research environment and prevent the duplication of efforts.

By fostering a collaborative ecosystem, the scientific community can more effectively leverage the potential of the this compound scaffold to develop novel therapies for a range of human diseases. The journey from a promising chemical scaffold to a life-saving drug is long and arduous, but through concerted and collaborative efforts, the future for this compound in chemical biology appears bright.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.